

biological activity comparison of ethyl 1-ethyl-4-oxocyclohexanecarboxylate analogs

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Compound of Interest

Compound Name:	Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
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An In-Depth Technical Guide to the Biological Activity of **Ethyl 1-Ethyl-4-Oxocyclohexanecarboxylate** Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Cyclohexanone Scaffold

The cyclohexanone ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. **Ethyl 1-ethyl-4-oxocyclohexanecarboxylate** represents a specific embodiment of this scaffold, featuring a keto group and an ethyl ester, which are amenable to a variety of chemical modifications. While literature directly investigating the biological profile of **Ethyl 1-ethyl-4-oxocyclohexanecarboxylate** is sparse, a wealth of data on its structural analogs provides compelling evidence for the therapeutic potential of this chemical class. These analogs have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.

This guide synthesizes experimental data from various studies to provide a comparative analysis of the biological activities of 4-oxocyclohexanecarboxylate analogs and related cyclohexanone derivatives. By examining the structure-activity relationships (SAR), we aim to furnish researchers and drug development professionals with insights to guide the design of novel therapeutic agents based on this promising scaffold.

Antimicrobial Activity of Cyclohexanone Analogs

The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.^[1] Cyclohexanone derivatives have emerged as a promising class of compounds in this pursuit, with various analogs demonstrating notable antibacterial and antifungal efficacy.^[2]

Comparative Analysis of Antimicrobial Activity

Studies have shown that modifications to the cyclohexanone ring can lead to potent antimicrobial agents. For instance, the synthesis of piperazine derivatives of cyclohexanone has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Similarly, dibenzylidene-cyclohexanone analogs have shown efficacy, with the presence of hydroxyl groups on the aromatic rings enhancing antibacterial action.^[3] The antimicrobial potential is often compared to standard drugs like Ampicillin, Chloramphenicol, and Fluconazole, with some derivatives showing comparable or even superior activity.

Table 1: Comparative Antimicrobial Activity of Selected Cyclohexanone Analogs

Compound Class	Key Structural Features	Tested Organisms	Activity Summary	Reference
Piperazine Derivatives (4a-4l)	Piperazine and various aryl groups attached at the 2-position of the cyclohexanone ring.	B. megaterium, S. aureus, E. coli, S. marcescens, A. niger	Compounds 4b, 4c, 4e, 4g, 4h, 4l showed activity comparable to standard antibiotics.	
Cyclohexanone Benzoylhydrazone	Benzoylhydrazone moiety attached to the cyclohexanone ring.	P. aeruginosa, E. coli, K. pneumoniae, S. aureus, C. albicans	Replacing an unsaturated aromatic ring with the saturated cyclohexane system appeared to have a negative effect on antimicrobial activity.	[1]
Dibenzylidene-cyclohexanone (A146)	Two 3'-hydroxybenzylidene groups at the 2- and 6-positions.	E. coli, S. aureus, E. faecalis, B. subtilis	Showed MIC and MBC at 50 µg/mL against E. coli, S. aureus, and E. faecalis. The hydroxy group was found to be important for activity.	[3]
Amidrazone Derivatives (2b, 2c)	Cyclohex-1-ene-1-carboxylic acid moiety linked to an amidrazone.	S. aureus, M. smegmatis, Y. enterocolitica	Compound 2c showed bacteriostatic activity against S. aureus and M. smegmatis.	[4]

Compound 2b
selectively
inhibited *Y.*
enterocolitica.

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

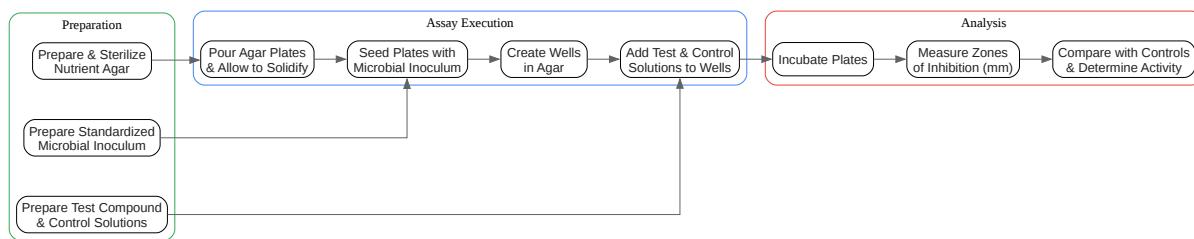
The cup-plate or agar well diffusion method is a widely used and reliable technique for evaluating the antimicrobial activity of novel compounds. The causality behind this choice rests on its ability to provide a clear, qualitative, and semi-quantitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.

Step-by-Step Methodology:

- **Media Preparation:** Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes. Allow the agar to solidify completely.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard) from a fresh culture.
- **Seeding the Plates:** Uniformly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
- **Well Creation:** Create uniform wells (e.g., 6 mm in diameter) in the seeded agar plates using a sterile cork borer.
- **Compound Application:** Prepare a known concentration of the test compound (e.g., 50 µg/mL) in a suitable solvent like DMF. Pipette a fixed volume (e.g., 100 µL) of the test compound solution into the wells. A solvent control (well with only DMF) and a positive control (well with a standard antibiotic like Ampicillin) must be included.
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

- Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Workflow for Antimicrobial Susceptibility Testing



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Caption: Workflow for the Cup-Plate Antimicrobial Assay.

Anti-inflammatory Activity of Cyclohexanone Analogs

Chronic inflammation is a key driver of numerous diseases. Cyclohexanone and cyclohexanecarboxylic acid derivatives have shown significant promise as anti-inflammatory agents by modulating key inflammatory pathways.^{[4][5]} Aryl-cyclohexanone derivatives, for example, have demonstrated the ability to reduce the migration of leukocytes and the secretion of pro-inflammatory cytokines like TNF- α and IL-6 in animal models.^[5]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to interfere with inflammatory cascades. For instance, some amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been shown to significantly inhibit the production of TNF- α and IL-6 in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). [4] The structure-activity relationship suggests that substituents on the aromatic rings and the saturation of the cyclohexene ring play crucial roles in modulating this activity.[4]

Table 2: Comparative Anti-inflammatory Activity of Selected Analogs

Compound Class	Key Structural Features	Model / Assay	Key Findings	Reference
Aryl-cyclohexanone	Aryl group attached to the cyclohexanone core.	LPS-induced acute lung injury in mice.	Reduced leukocyte migration, MPO activity, nitric oxide, and pro-inflammatory cytokines (TNF- α , IL-6, IFN- γ , MCP-1).	[5]
Amidrazone Derivatives (2b, 2f)	Cyclohex-1-ene-1-carboxylic acid with amidrazone side chains.	LPS-stimulated human PBMCs.	Compound 2f strongly inhibited TNF- α secretion. Compound 2b significantly reduced TNF- α , IL-6, and IL-10 at high doses.	[4]
Dexketoprofen Amide Derivatives	Amide derivatives of the NSAID dexketoprofen (not a direct cyclohexanone analog, but relevant for assay comparison).	Carrageenan-induced paw edema in rats.	Some derivatives exhibited potent in vivo anti-inflammatory activity comparable to the parent drug.	[6]
Long-chain Carboxychromanols	Metabolites of Vitamin E (not a direct cyclohexanone analog, but	IL-1 β -stimulated A549 cells and purified COX enzymes.	Potent inhibitors of cyclooxygenases (COX-1/COX-2), which are key	[7]

relevant for COX inhibition).

enzymes in inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

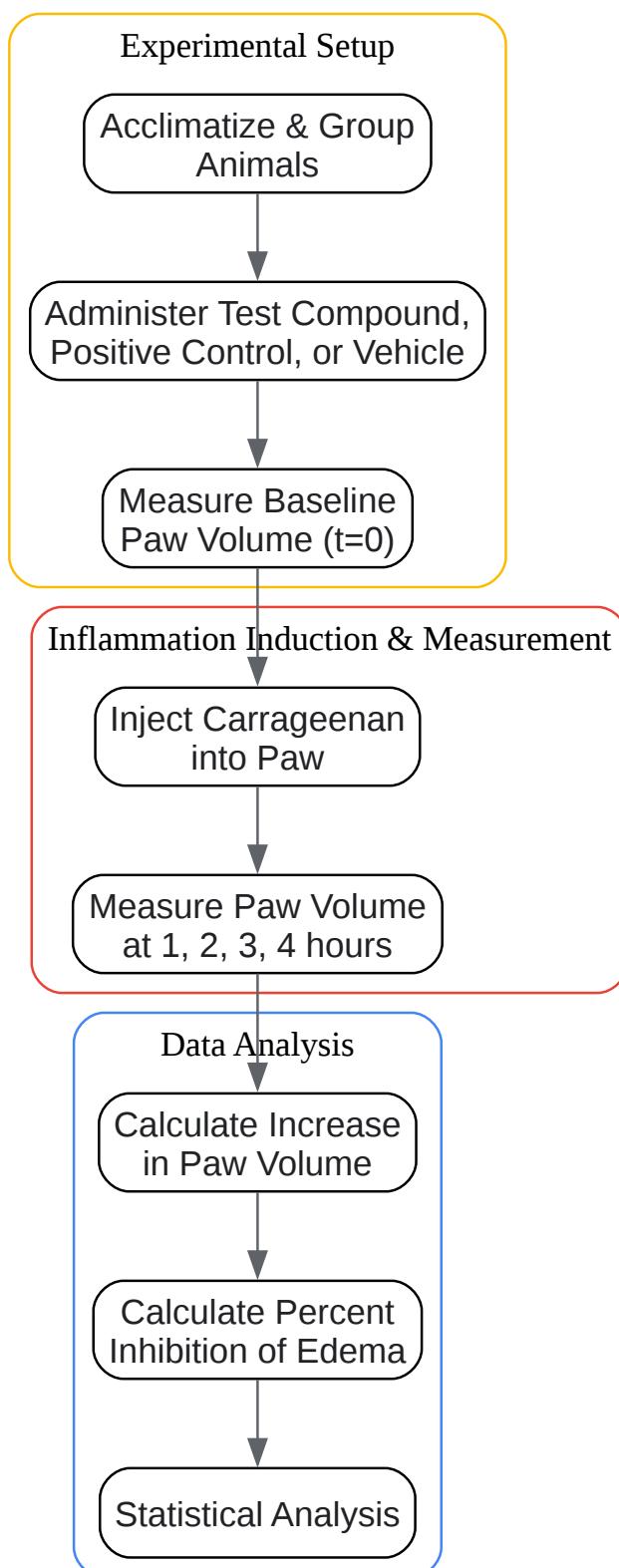
This *in vivo* model is a gold standard for screening acute anti-inflammatory activity. The subcutaneous injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory potential.

Step-by-Step Methodology:

- Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.
- Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.
- Compound Administration: Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.
- Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
- Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
- Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$ Where V_c is the average

increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay



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Caption: Workflow for the In Vivo Anti-inflammatory Assay.

Anticancer Activity of Cyclohexanone Analogs

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Several analogs based on the cyclohexanone framework have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[\[8\]](#)[\[9\]](#)

Comparative Analysis of Anticancer Activity

Monocarbonyl analogs of curcumin, which incorporate a cyclohexanone or cyclopentanone linker, have shown potent and selective cytotoxicity against cancer cells, in some cases exceeding the activity of curcumin itself.[\[9\]](#) The antiproliferative activity of amidrazone derivatives has also been noted, with certain substituents being crucial for enhancing this effect.[\[4\]](#) The mechanism of action, while not always fully elucidated, often involves the induction of apoptosis.

Table 3: Comparative Anticancer Activity of Selected Analogs

Compound Class	Key Structural Features	Cancer Cell Lines	Activity Summary (IC50)	Reference
Monocarbonyl Curcumin Analogs (A111)	Cyclopentanone linker with substituted benzene rings.	U2-OS (osteosarcoma), OS-732, P815, PC-3 (prostate)	A111 showed potent cytotoxicity: U2-OS (2.84 μ M), OS-732 (8.17 μ M), P815 (3.26 μ M), PC-3 (2.23 μ M).	[9]
Amidrazone Derivatives (2a, 2d, 2f)	Cyclohex-1-ene-1-carboxylic acid moiety.	Mitogen-stimulated human PBMCS (antiproliferative).	At 100 μ g/mL, these derivatives were more effective than ibuprofen at inhibiting proliferation.	[4]
Methoxyflavone Analogs	Not direct cyclohexanone analogs, but relevant for cytotoxicity assay comparison.	MCF-7 (breast cancer), A2058 (melanoma)	Showed IC50 values in the low micromolar range (e.g., 3.71 μ M to 8.58 μ M) depending on the substitution pattern.	[10]
Thiosemicarbazole Derivatives	Not direct cyclohexanone analogs, but relevant for cytotoxicity assay comparison.	MCF-7 (breast cancer), B16-F0 (melanoma), EAC	Showed potent cytotoxicity with IC50 values ranging from 2.82 μ g/mL to 14.25 μ g/mL.	[11]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, high-throughput method for screening the cytotoxic potential of chemical compounds. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
- **Incubation:** Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
- **MTT Addition:** Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
- **Absorbance Reading:** Read the absorbance of the plate at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay



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Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights

Synthesizing the findings from multiple studies allows for the deduction of key structure-activity relationships that can guide future analog design:

- For Antimicrobial Activity: The presence of a saturated cyclohexane ring, as opposed to an unsaturated aromatic ring, may decrease activity in some scaffolds like benzoylhydrazones. [1] However, for dibenzylidene-cyclohexanones, the inclusion of polar groups like hydroxyl (-OH) on the aromatic substituents enhances antibacterial effects.[3] The addition of bulky, nitrogen-containing heterocyclic moieties like piperazine can confer broad-spectrum antimicrobial activity.[2]
- For Anti-inflammatory Activity: The substitution pattern on aryl rings attached to the core scaffold is critical. For amidrazone derivatives, a 2-pyridyl substituent was found to be important, while the saturation of the cyclohexene ring can enhance the inhibition of TNF- α . [4]
- For Anticancer Activity: For curcumin analogs, the nature of the linker (e.g., cyclopentanone vs. cyclohexanone) and the substituents on the terminal phenyl rings significantly impact cytotoxicity and selectivity against different cancer cell lines.[9]

Conclusion

While direct experimental data on **ethyl 1-ethyl-4-oxocyclohexanecarboxylate** is limited, the collective evidence from its structural analogs strongly supports the 4-oxocyclohexanecarboxylate core as a privileged scaffold in drug discovery. Analogs have

demonstrated potent and varied biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers. Future work should focus on the systematic synthesis and screening of a focused library of **ethyl 1-ethyl-4-oxocyclohexanecarboxylate** analogs to precisely map the structure-activity relationships and identify lead candidates for further preclinical development.

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